molecular formula C7H6N2O2 B1375774 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid CAS No. 1375961-42-4

4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B1375774
CAS No.: 1375961-42-4
M. Wt: 150.13 g/mol
InChI Key: LLTHJWLVXXYIQH-UHFFFAOYSA-N
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Description

4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C7H6N2O2. It is characterized by a pyrrole ring substituted with a cyano group at the 4-position, a methyl group at the 1-position, and a carboxylic acid group at the 2-position. This compound is typically found as a white to pale yellow crystalline powder and is known for its stability under normal conditions .

Scientific Research Applications

4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid is utilized in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme interactions and as a building block for biologically active molecules.

    Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and analgesic activities.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals.

Preparation Methods

4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid can be synthesized through the reaction of pyrrole with cyanoacetic acid. The specific preparation method involves the acylation of pyrrole with cyanoacetic acid in the presence of acetic anhydride and sulfuric acid as catalysts . This reaction yields the desired compound through a series of steps that include the formation of an intermediate, followed by cyclization and subsequent purification.

Chemical Reactions Analysis

4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano and carboxylic acid groups play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-cyano-1-methylpyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2/c1-9-4-5(3-8)2-6(9)7(10)11/h2,4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLTHJWLVXXYIQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375961-42-4
Record name 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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